molecular formula C7H14O B6226290 2-ethyl-2-methylbutanal CAS No. 26254-88-6

2-ethyl-2-methylbutanal

Cat. No.: B6226290
CAS No.: 26254-88-6
M. Wt: 114.2
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Description

Contextualizing 2-Ethyl-2-methylbutanal within Branched Aliphatic Aldehydes

This compound belongs to the class of organic compounds known as aliphatic aldehydes. lookchem.comfiveable.me These molecules are characterized by a carbonyl functional group (a carbon-oxygen double bond) where the carbonyl carbon is bonded to at least one hydrogen atom and an alkyl group. fiveable.me Unlike aromatic aldehydes, the carbonyl group in aliphatic aldehydes is attached to a non-aromatic, open-chain or branched carbon structure. lookchem.com

Aliphatic aldehydes are significant intermediates in both biological and industrial processes. lookchem.comresearchgate.net They are known for their roles in metabolism and as foundational molecules for the synthesis of other chemicals like alcohols and carboxylic acids. fiveable.menih.gov Within this class, branched aliphatic aldehydes are particularly noteworthy. Branching in the carbon chain, as seen in compounds like 2-methylbutanal and 3-methylbutanal, can have a profound impact on the molecule's physical properties and sensory characteristics, often contributing to distinct malty or fruity flavors in food products. nih.gov

This compound is a specific example of a highly branched aliphatic aldehyde. Its structure consists of a four-carbon butanal chain with both a methyl and an ethyl group attached to the second carbon (the alpha-carbon), adjacent to the aldehyde functional group. This substitution pattern distinguishes it from simpler branched aldehydes and places it in the category of aldehydes with an all-carbon quaternary α-center.

Table 1: Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₄O nih.govchembk.com
Molecular Weight 114.19 g/mol nih.gov
CAS Number 26254-88-6 chembk.comguidechem.com
Canonical SMILES CCC(C)(CC)C=O nih.gov

Significance of the Carbonyl Functionality and Quaternary Carbon Center

The chemical behavior of this compound is dominated by two key structural features: the aldehyde carbonyl group and the adjacent quaternary carbon.

The carbonyl functionality is the primary site of reactivity in aldehydes. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. fiveable.menih.gov This reactivity allows aldehydes to participate in a wide array of chemical transformations, including nucleophilic addition reactions to form hydrates, acetals, and imines, as well as oxidation to carboxylic acids and reduction to primary alcohols. fiveable.me

The quaternary carbon center at the alpha-position is a defining characteristic of this compound. A quaternary carbon is one that is bonded to four other carbon atoms. The presence of this fully substituted carbon adjacent to the reactive aldehyde group creates significant steric congestion. This steric hindrance makes the synthesis of such compounds a formidable challenge in organic chemistry. acs.orgsioc-journal.cn Constructing these congested centers, particularly with control over stereochemistry, is a difficult task that often requires specialized catalytic methods. acs.orgbohrium.com Acyclic aldehydes that possess a chiral all-carbon quaternary center at the α-position are considered important building blocks (synthons) for creating complex molecules like pharmaceuticals and natural products. sioc-journal.cn The steric bulk around the reactive center can also influence the aldehyde's reactivity, potentially hindering the approach of nucleophiles compared to less sterically crowded aldehydes.

Overview of Current Research Trajectories for Complex Aldehyde Systems

Modern organic chemistry research continues to explore the synthesis and application of complex aldehydes like this compound. Several key research trajectories are evident.

A major focus is the development of novel and efficient synthetic methods for constructing molecules with all-carbon quaternary centers. thieme-connect.com Researchers are exploring biocatalytic methods, using enzymes to facilitate reactions like aldol (B89426) additions to aldehydes, which can create these congested centers with high precision. acs.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For instance, chiral phosphoric acids have been successfully used in the kinetic resolution of racemic aldehydes bearing α-quaternary centers, allowing for the separation of enantiomers and the synthesis of chiral products. sioc-journal.cnbohrium.com

Another significant area of research involves the use of aldehydes themselves as catalysts or key components in complex reaction systems . Aldehydes can act as photo-organocatalysts or can interact with substrates to form intermediates that facilitate chemical transformations, sometimes mimicking the function of enzymes. rsc.org Research into aldehyde-containing complexes, such as those with metals, is also expanding, with applications in sensing and catalysis. nih.govacs.org These studies explore how the aldehyde functionality can be integrated into larger molecular systems to achieve specific functions. nih.gov

Furthermore, the analysis and understanding of aldehydes in complex biological and environmental systems remain an active field of study. creative-proteomics.com Advanced analytical techniques like mass spectrometry are crucial for detecting and quantifying aldehydes, which can be important signaling molecules or byproducts of metabolic processes. researchgate.netcreative-proteomics.com Understanding the formation and roles of branched aldehydes, for example, is essential for controlling flavor profiles in food science. nih.gov

Properties

CAS No.

26254-88-6

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

93

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Ethyl 2 Methylbutanal

Direct Synthetic Routes to 2-Ethyl-2-methylbutanal

Direct synthetic approaches to this compound primarily involve the formation of the aldehyde functionality from a precursor alcohol or the construction of the quaternary carbon center.

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation of the corresponding primary alcohol, 2-ethyl-2-methylbutanol, represents a direct and atom-economical route to this compound. This method involves passing the alcohol vapor over a heated catalyst, typically a metal such as copper, silver, palladium, or platinum, to remove hydrogen and form the aldehyde. vedantu.com The reaction is a form of oxidation where hydrogen gas is the only byproduct, making it an environmentally favorable process. vedantu.com

For sterically hindered primary alcohols like 2-ethyl-2-methylbutanol, the choice of catalyst and reaction conditions is critical to prevent side reactions such as dehydration, which can lead to the formation of alkenes, particularly at higher temperatures. quora.com While tertiary alcohols are prone to dehydration under these conditions, primary alcohols can be selectively dehydrogenated to aldehydes. quora.com Recent advancements have focused on developing highly selective catalyst systems that can operate under milder conditions. For instance, a ternary hybrid catalyst system employing a photoredox catalyst, a thiophosphate organocatalyst, and a nickel catalyst has been shown to effect the acceptorless dehydrogenation of various aliphatic alcohols, including sterically hindered ones, at room temperature under visible light irradiation. acs.org

Table 1: Comparison of Catalysts for Dehydrogenation of Primary Alcohols

Catalyst SystemReaction ConditionsSubstrate ScopeAdvantages
Heated Copper~300°CPrimary and Secondary AlcoholsSimple, well-established
Silver with OxygenHigh TemperaturePrimary AlcoholsHigh efficiency
Palladium or PlatinumHigh TemperaturePrimary AlcoholsGood for fine chemicals
Photoredox/Organo/NickelVisible Light, Room TempBroad, including hindered alcoholsMild conditions, high selectivity

Aldehyde Formation via Oxidation Pathways

The oxidation of 2-ethyl-2-methylbutanol is a common and reliable method for the synthesis of this compound. smolecule.com Due to the propensity of aldehydes to over-oxidize to carboxylic acids, the selection of a mild oxidizing agent is paramount. chemistrysteps.com Strong oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromic acid in acetone), are generally unsuitable as they will lead to the formation of 2-ethyl-2-methylbutanoic acid. smolecule.comchemguide.co.uk

A variety of mild oxidizing agents are effective for this transformation. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and triethylamine), and the Dess-Martin periodinane (DMP) oxidation. chemistrysteps.com These reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation. chemistrysteps.com For sterically hindered alcohols, reaction rates may be slower, but good yields can still be achieved. uhamka.ac.id An efficient method for the oxidation of hindered secondary alcohols, which can be analogous to hindered primary alcohols, involves the use of sodium hypochlorite (B82951) pentahydrate in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) without the need for pH adjustment. organic-chemistry.org

Table 2: Common Mild Oxidizing Agents for Primary Alcohols

Oxidizing AgentTypical SolventKey Features
Pyridinium Chlorochromate (PCC)DichloromethaneWidely used, reliable
Pyridinium Dichromate (PDC)DichloromethaneSimilar to PCC
Swern OxidationDichloromethaneRequires low temperatures
Dess-Martin Periodinane (DMP)DichloromethaneMild, neutral conditions
TEMPO/NaOClBiphasicCatalytic, efficient for hindered alcohols

Exploration of Strecker Degradation Analogs for Branched Aldehydes

The Strecker degradation is a well-established reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom. semanticscholar.orgfuturelearn.com This reaction is a key pathway in the formation of flavor-active branched aldehydes, such as 2-methylbutanal and 3-methylbutanal, from isoleucine and leucine, respectively. futurelearn.com The mechanism involves the oxidative deamination and decarboxylation of the amino acid. futurelearn.com

However, the direct application of a Strecker-type degradation to produce this compound is not feasible. The precursor would need to be an α-amino acid with a quaternary α-carbon, specifically 2-amino-2-ethyl-2-methylbutanoic acid. The synthesis of such highly substituted α,α-disubstituted α-amino acids is in itself a significant synthetic challenge due to steric hindrance. nih.govresearchgate.net Furthermore, the classical Strecker reaction for amino acid synthesis (as opposed to degradation) starts with a ketone and proceeds via an α-aminonitrile. masterorganicchemistry.com For this compound, the corresponding ketone would be diethyl ketone. The Strecker synthesis from diethyl ketone would lead to 2-amino-2-ethylbutanoic acid, not the required precursor for this compound via degradation. The challenge in employing the Strecker reaction for the synthesis of α,α-disubstituted α-amino acids also stems from the lower electrophilicity of the iminyl carbon of the intermediate ketimines compared to aldimines. nih.gov Therefore, while the Strecker degradation is a powerful tool for some branched aldehydes, it does not offer a direct synthetic route to structures with a quaternary α-carbon like this compound.

Stereoselective and Enantioselective Synthesis Considerations

The this compound molecule possesses a chiral center at the α-carbon, which is a quaternary stereocenter. Therefore, the synthesis of enantiomerically pure forms of this aldehyde is a significant aspect of its chemistry. The development of catalytic enantioselective methods for the preparation of compounds with α-quaternary stereocenters is a challenging area of organic synthesis. nih.gov

Several modern synthetic strategies can be envisioned for the enantioselective synthesis of this compound or its precursors. Copper-catalyzed enantioselective allylic substitution with an acyl nucleophile is one approach to generate α-quaternary ketones, which could then be converted to the corresponding aldehyde. nih.gov Another powerful method involves the asymmetric allylation of aldehydes with γ-disubstituted allyl halides in the presence of a chromium catalyst, which can create two consecutive stereocenters, including a quaternary carbon. organic-chemistry.org

More directly, a copper-catalyzed method for the enantioselective synthesis of α-quaternary aldehydes from simple carboxylic acid or ester starting materials has been described. semanticscholar.orgnih.govresearchgate.net This reaction proceeds via acyl substitution with in situ formed chiral allylic nucleophiles and can produce a variety of aldehydes with high enantioselectivity. nih.govnih.govresearchgate.net Such a method could potentially be adapted for the synthesis of this compound.

Precursor Design and Derivatization Strategies

Advanced synthetic strategies for this compound can involve the use of specialized precursors that are designed to facilitate the construction of the sterically congested quaternary carbon center.

Utilization of Fluorinated Precursors in Alkylation and Halogenation

Fluorinated building blocks offer unique reactivity that can be exploited in the synthesis of complex molecules, including those with quaternary carbon centers. The strategy involves using a precursor containing a fluorine or a trifluoromethyl group, which can be later transformed into the desired functionality.

One potential, albeit multi-step, approach could involve the asymmetric synthesis of a precursor containing a trifluoromethyl group at the prospective quaternary center. For instance, the enantioselective α-trifluoromethylation of aldehydes can be achieved through the merger of enamine and organometallic photoredox catalysis. princeton.edu The resulting α-trifluoromethyl aldehyde could then undergo further alkylation to build the quaternary center. The conversion of the trifluoromethyl group into a formyl group is a challenging transformation but can be achieved under specific conditions, thus providing a route to the target aldehyde.

Another strategy could involve the diastereoselective alkylation of a fluorinated precursor. The use of chiral auxiliaries or catalysts can control the stereochemistry of the alkylation of α-fluoro esters or ketones, leading to the construction of a fluorinated quaternary stereocenter. nih.gov Subsequent removal of the fluorine atom and conversion of the ester or ketone to an aldehyde would complete the synthesis. While synthetically complex, these methods leveraging the unique properties of organofluorine compounds provide potential pathways to enantiomerically enriched this compound.

Functional Group Interconversions for Aldehyde Generation

A primary and direct method for the generation of this compound is through the oxidation of its corresponding primary alcohol, 2-ethyl-2-methylbutanol. The conversion of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. A variety of reagents are effective for this transformation.

The choice of oxidizing agent is crucial for achieving a high yield of the desired aldehyde. The reaction essentially involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming a carbon-oxygen double bond.

Common Mild Oxidizing Agents for Primary Alcohol to Aldehyde Conversion:

ReagentNameDescription
PCCPyridinium chlorochromateA milder chromium-based reagent that is effective in converting primary alcohols to aldehydes without significant over-oxidation. doubtnut.cominfinitylearn.combrainly.com
PDCPyridinium dichromateSimilar to PCC, it is another selective chromium-based oxidant for this conversion. prepchem.com
DMPDess-Martin PeriodinaneA hypervalent iodine reagent that offers high yields and requires less rigorous reaction conditions compared to some chromium-based reagents. infinitylearn.combrainly.com
Swern OxidationDMSO, (COCl)₂, Et₃NThis method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. infinitylearn.comprepchem.com
Collins ReagentCrO₃/pyridine (B92270)A complex of chromium trioxide and pyridine that can also be used for the selective oxidation of primary alcohols. doubtnut.cominfinitylearn.com

The general transformation can be represented as follows:

Figure 1: Oxidation of 2-ethyl-2-methylbutanol to this compound

(Image depicting the chemical structures for the oxidation of 2-ethyl-2-methylbutanol to this compound)

This functional group interconversion is a key final step in many synthetic pathways leading to this compound.

Multi-step Organic Synthesis Pathways

A common and efficient multi-step approach to synthesize this compound involves the initial construction of the required carbon skeleton, including the quaternary α-carbon, followed by the functional group interconversion described previously. A well-established method for creating the tertiary alcohol precursor, 2-ethyl-2-methylbutanol, is through a Grignard reaction.

Step 1: Synthesis of 2-Ethyl-2-methylbutanol via Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. To synthesize the tertiary alcohol 2-ethyl-2-methylbutanol, a Grignard reagent is reacted with a suitable ketone. There are two primary combinations for this specific target:

Reaction of Butanone with Ethyl Magnesium Bromide: In this pathway, butanone (also known as methyl ethyl ketone) is treated with ethyl magnesium bromide. The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanone. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the tertiary alcohol, 2-ethyl-2-methylbutanol.

Reaction of Diethyl Ketone with Methyl Magnesium Bromide: Alternatively, diethyl ketone can be used as the starting ketone, which then reacts with methyl magnesium bromide. The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of diethyl ketone, and after hydrolysis, the same tertiary alcohol product is formed.

The general scheme for this Grignard reaction is as follows:

Figure 2: Grignard Synthesis of 2-ethyl-2-methylbutanol

(Image depicting the two alternative Grignard reaction pathways to synthesize 2-ethyl-2-methylbutanol)

Step 2: Oxidation of 2-Ethyl-2-methylbutanol to this compound

The 2-ethyl-2-methylbutanol synthesized in the first step is then oxidized to the target aldehyde, this compound. As detailed in section 2.2.2, this is accomplished using a mild oxidizing agent to ensure the reaction stops at the aldehyde stage.

Summary of the Multi-step Synthesis:

StepReactionReactantsProduct
1Grignard ReactionButanone and Ethyl magnesium bromide OR Diethyl ketone and Methyl magnesium bromide2-Ethyl-2-methylbutanol
2Oxidation2-Ethyl-2-methylbutanol and a mild oxidizing agent (e.g., PCC, DMP)This compound

This two-step sequence, beginning with the formation of the carbon framework via a Grignard reaction and culminating in the selective oxidation of the resulting alcohol, represents a robust and versatile pathway for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methylbutanal

Nucleophilic Addition Reactions of the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The presence of a quaternary carbon at the alpha position introduces significant steric hindrance, which can modulate the reaction rates compared to less substituted aldehydes.

Reactivity with Grignard Reagents and Organometallics

2-Ethyl-2-methylbutanal reacts with Grignard reagents (R-MgX) and other organometallic compounds, such as organolithiums, via nucleophilic addition to the carbonyl carbon. This reaction, followed by an aqueous workup, yields a secondary alcohol. The mechanism involves the attack of the nucleophilic alkyl or aryl group from the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The steric bulk around the carbonyl group, due to the α-quaternary center, may necessitate harsher reaction conditions or longer reaction times compared to sterically unhindered aldehydes.

Table 1: Reaction with Grignard Reagents

Reactant 1 Reactant 2 (Grignard) Intermediate Final Product
This compound Methylmagnesium bromide (CH₃MgBr) Magnesium alkoxide salt 3,3-Dimethyl-2-pentanol

Hydride Reductions to Corresponding Alcohols

The reduction of this compound to its corresponding primary alcohol, 2-ethyl-2-methyl-1-butanol, is a fundamental transformation. This is typically achieved using complex metal hydride reagents. libretexts.org Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgorganicchemistrytutor.com

The reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.orgyoutube.com This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step (often by the solvent, like methanol for NaBH₄, or by a separate addition of water or acid for LiAlH₄) to give the primary alcohol. libretexts.orgorganicchemistrytutor.com While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent and reacts violently with protic solvents, requiring anhydrous conditions followed by a careful workup. organicchemistrytutor.comyoutube.com NaBH₄ is a milder and more selective reagent that can be used in alcoholic solvents. libretexts.orgacsgcipr.org

Table 2: Hydride Reduction of this compound

Starting Material Reagent Solvent Product
This compound Sodium Borohydride (NaBH₄) Methanol/Ethanol 2-Ethyl-2-methyl-1-butanol

Oxidative Transformations to Carboxylic Acids

This compound can be oxidized to form the corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid. This transformation involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Strong oxidizing agents are typically employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent).

The mechanism generally involves the formation of a hydrate from the aldehyde in the aqueous medium, which is then oxidized by the chromium or manganese reagent.

Alpha-Hydrogen Reactivity and Enolization Chemistry

The reactivity of the alpha-hydrogen is a cornerstone of carbonyl chemistry, leading to the formation of enols or enolates which are key nucleophilic intermediates. However, the structure of this compound, with its quaternary α-carbon, makes it incapable of forming an enolate, thus dictating a unique reaction profile.

Aldol (B89426) Condensation Reactions

A standard aldol condensation requires the presence of at least one α-hydrogen to form a nucleophilic enolate ion. quora.com this compound lacks α-hydrogens, as its α-carbon is fully substituted. Consequently, it cannot deprotonate to form an enolate and cannot act as the nucleophilic component in an aldol reaction. quora.com

However, it can participate as the electrophilic component in a crossed aldol or Claisen-Schmidt condensation . libretexts.orglumenlearning.comlibretexts.org In such reactions, this compound acts as an acceptor for an enolate generated from a different aldehyde or ketone that does possess α-hydrogens. jackwestin.com This strategy is synthetically useful because it prevents self-condensation of the acceptor molecule, reducing the number of potential products and simplifying purification. libretexts.orgjackwestin.com

For aldehydes lacking α-hydrogens, the Cannizzaro reaction is a characteristic alternative that occurs under strongly basic conditions. byjus.comlearncbse.in In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (2-ethyl-2-methyl-1-butanol) while a second molecule is oxidized to the corresponding carboxylate salt (sodium 2-ethyl-2-methylbutanoate). byjus.comlearncbse.in

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgthermofisher.com In this reaction, this compound can readily serve as the electrophilic carbonyl component. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not strong enough to induce the Cannizzaro reaction in the aldehyde. wikipedia.org The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgthermofisher.com

Table 3: Knoevenagel Condensation of this compound

Aldehyde Active Methylene Compound Catalyst Product
This compound Diethyl malonate Piperidine Diethyl 2-(2-ethyl-2-methylpropylidene)malonate
This compound Malononitrile Weak amine base 2-(2-Ethyl-2-methylpropylidene)malononitrile

Atmospheric and Environmental Transformation Mechanisms

The atmospheric fate of this compound is governed by a series of complex photochemical and biological processes. While direct experimental data for this specific compound is limited, valuable insights can be drawn from studies on structurally similar branched aldehydes, such as its isomer 2-methylbutanal. These analogous compounds serve as proxies to understand the potential degradation pathways and atmospheric lifetime of this compound.

The primary daytime degradation pathways for aldehydes in the troposphere are initiated by photolysis and reactions with highly reactive radicals, including hydroxyl (OH), chlorine (Cl), and nitrate (NO₃) radicals.

Reaction with OH Radicals: The reaction with the hydroxyl radical is a dominant removal process for most volatile organic compounds (VOCs) in the atmosphere. For aldehydes, this reaction typically proceeds via hydrogen abstraction from the aldehydic group, leading to the formation of an acyl radical. In the case of this compound, the reaction would be as follows:

C₂H₅(CH₃)C(C₂H₅)CHO + OH → C₂H₅(CH₃)C(C₂H₅)CO + H₂O

The resulting acyl radical can then react with oxygen (O₂) to form an acyl peroxy radical, which is a key intermediate in the formation of secondary pollutants like peroxyacetyl nitrates (PANs) and ozone. While no specific rate constant for this compound is available, a study on 2-methylbutanal reported a rate coefficient of (2.68 ± 0.07) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K for its reaction with OH radicals. copernicus.org Given the structural similarity, a comparable rate constant can be expected for this compound.

Reaction with Cl Atoms: In marine or coastal areas, and in regions with industrial chlorine sources, the reaction with chlorine atoms can be a significant degradation pathway. Similar to OH radicals, Cl atoms react with aldehydes primarily through hydrogen abstraction from the aldehydic group.

C₂H₅(CH₃)C(C₂H₅)CHO + Cl → C₂H₅(CH₃)C(C₂H₅)CO + HCl

For 2-methylbutanal, the rate coefficient for the reaction with Cl atoms has been determined to be (2.16 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org This suggests that the reaction with Cl atoms is significantly faster than with OH radicals.

Reaction with NO₃ Radicals: During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes an important atmospheric oxidant. The reaction of NO₃ with aldehydes is generally slower than with OH or Cl radicals but can be a significant loss process in polluted nocturnal environments. The reaction mechanism is also expected to involve hydrogen abstraction from the aldehydic group.

Photolysis: Saturated aldehydes can undergo photolysis upon absorption of ultraviolet radiation in the actinic region (λ ≥ 290 nm). copernicus.org This process can lead to the cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II), resulting in the formation of smaller, more volatile organic compounds and radicals. For 2-methylbutanal, the photolysis rate coefficient has been measured, indicating that this can be a competitive loss process, especially under conditions of high solar irradiance. copernicus.org

Based on the rate coefficients of the structural isomer 2-methylbutanal, we can estimate the atmospheric lifetime of this compound.

OxidantAssumed Average Concentration (molecules cm⁻³)Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Lifetime
OH Radical1 x 10⁶~2.68 x 10⁻¹¹ copernicus.org~10.3 hours
Cl Atom1 x 10⁴ (in marine areas)~2.16 x 10⁻¹⁰ copernicus.org~1.3 hours
NO₃ Radical2.5 x 10⁸ (nighttime)(No data available)(Not estimated)

Note: The rate constants are for 2-methylbutanal and are used as an approximation for this compound.

These estimations suggest that the atmospheric lifetime of this compound is relatively short, on the order of hours, indicating that it will be removed from the atmosphere relatively close to its emission sources. The dominant degradation pathway will depend on the specific atmospheric conditions, with OH radical reactions being most important globally, while reactions with Cl atoms can be significant in specific environments. Photolysis will also contribute to its removal, particularly during periods of intense sunlight. copernicus.org

The primary routes for the microbial transformation of aldehydes are oxidation to the corresponding carboxylic acid and reduction to the corresponding alcohol. These reactions are catalyzed by aldehyde dehydrogenases and alcohol dehydrogenases, respectively.

Oxidation to Carboxylic Acid: C₂H₅(CH₃)C(C₂H₅)CHO + [O] → C₂H₅(CH₃)C(C₂H₅)COOH Enzyme: Aldehyde Dehydrogenase

Reduction to Alcohol: C₂H₅(CH₃)C(C₂H₅)CHO + 2[H] → C₂H₅(CH₃)C(C₂H₅)CH₂OH Enzyme: Alcohol Dehydrogenase

These biotransformation pathways are integral to the carbon cycle and play a role in the natural attenuation of organic pollutants in the environment. The specific microbial species capable of degrading this compound and the kinetics of these processes would require further experimental investigation. It is known that branched-chain aldehydes can be produced and degraded by microorganisms in various food products, which underscores the existence of enzymatic pathways capable of processing such structures. nih.govnih.gov

Metal-Catalyzed Reactions and Ligand Effects

A review of the available scientific literature did not yield specific studies on metal-catalyzed reactions involving this compound. While metal catalysts, particularly those based on transition metals like palladium, rhodium, and nickel, are widely used in organic synthesis for reactions involving aldehydes (e.g., oxidation, reduction, cross-coupling), specific investigations into the reactivity of this compound with these catalysts and the influence of different ligands have not been reported. General principles of metal-catalyzed aldehyde chemistry would apply, but the steric hindrance around the quaternary carbon atom adjacent to the aldehyde group in this compound might influence its reactivity and the efficiency of certain catalytic transformations. Further research is needed to explore the potential of metal catalysis in the functionalization of this specific aldehyde.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2 Methylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of 2-ethyl-2-methylbutanal is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.4-9.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons of the two ethyl groups are diastereotopic and thus chemically non-equivalent, which would ideally result in complex multiplets. However, for simplicity in prediction, they are often treated as a quartet. The methyl protons of the ethyl groups and the methyl group directly attached to the quaternary carbon will appear as triplets and a singlet, respectively, in the upfield region, characteristic of alkyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The most downfield signal is predicted to be the carbonyl carbon of the aldehyde group, appearing around 205 ppm. The quaternary carbon, being bonded to two ethyl groups and a methyl group, is expected to have a chemical shift in the range of 45-55 ppm. The methylene carbons of the ethyl groups and the methyl carbons will resonate at progressively higher fields.

Predicted NMR Data for this compound:

Atom ¹H Chemical Shift (ppm, Predicted) ¹H Multiplicity (Predicted) ¹³C Chemical Shift (ppm, Predicted)
Aldehyde CH9.45Singlet (s)205.2
Quaternary C--50.8
Ethyl CH₂1.60Quartet (q)25.5
Ethyl CH₃0.85Triplet (t)8.2
Methyl C1.05Singlet (s)20.1

Note: Predicted data is generated from computational models and may differ from experimental values.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 114, corresponding to its molecular weight. The fragmentation is likely to be driven by the cleavage of bonds adjacent to the carbonyl group and the quaternary carbon.

Predicted Fragmentation Pattern for this compound:

m/z Predicted Fragment Ion Possible Fragmentation Pathway
114[C₇H₁₄O]⁺Molecular Ion (M⁺)
85[M - CHO]⁺Loss of the formyl radical
57[C₄H₉]⁺Cleavage of the bond between the quaternary carbon and the carbonyl group
29[C₂H₅]⁺Loss of an ethyl radical

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aldehyde, typically appearing in the region of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibrations of the aldehyde group, which are expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically as a strong band. The C-H stretching and bending vibrations of the alkyl groups are also Raman active.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aldehyde C=OStretch1720 - 1740 (Strong)1720 - 1740 (Strong)
Aldehyde C-HStretch2720 & 2820 (Weak)2720 & 2820 (Moderate)
Alkyl C-HStretch2850 - 3000 (Strong)2850 - 3000 (Strong)
Alkyl C-HBend1375 - 1465 (Moderate)1375 - 1465 (Moderate)

X-ray Crystallography of Derivatives

As of the current body of scientific literature, specific X-ray crystallographic data for derivatives of this compound is not available. The study of the three-dimensional atomic and molecular structure of a compound through X-ray crystallography requires the synthesis of a stable, crystalline derivative.

Consequently, detailed structural parameters, including bond lengths, bond angles, and crystal packing information for derivatives of this compound, remain undetermined. Future research in this area would be necessary to provide such insights.

Theoretical and Computational Chemistry of 2 Ethyl 2 Methylbutanal

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a system.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between 2-ethyl-2-methylbutanal and solvent molecules. This would involve placing the aldehyde in a simulation box filled with a chosen solvent (e.g., water, ethanol) and observing the resulting intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents.

Such simulations would provide insights into solvation energies, diffusion coefficients, and the structure of the solvation shell around the molecule. This information is critical for understanding reaction kinetics and mechanisms in solution. There is, however, a lack of published MD simulation studies specifically modeling the solvent interactions of this compound.

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations and their relative energies, providing a picture of the molecule's flexibility and the probabilities of it adopting certain shapes at a given temperature.

Furthermore, computational methods can be used to compare the relative stabilities of different structural isomers of C₇H₁₄O. quora.comquora.com By calculating the ground-state energies of various isomers, it is possible to predict which ones are thermodynamically more favorable. For instance, the relative stability of this compound could be compared to other aldehydes or ketones with the same molecular formula. However, specific and detailed computational studies on the conformational landscapes and isomer stability of this compound are not present in the available scientific literature.

Reaction Pathway Modeling and Transition State Theory

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the transient species and energy landscapes that govern transformations. For a molecule like this compound, reaction pathway modeling is employed to map the energetic profile of a reaction from reactants to products. This involves identifying stationary points on the potential energy surface, including minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, which represent transition states.

Transition State Theory (TST) is a fundamental concept in this context, providing a framework for calculating the rate constants of elementary reactions. wikipedia.org TST posits that reactants are in a quasi-equilibrium with an activated complex, which is the molecular configuration at the transition state. wikipedia.org The rate of the reaction is then determined by the rate at which this activated complex proceeds to form products. fiveable.me By computing the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state, the reaction rate constant (k) can be estimated using the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, R is the gas constant, and κ is the transmission coefficient (often assumed to be 1).

The reaction mechanism, which can be computationally modeled using methods like Density Functional Theory (DFT), proceeds through the following key steps youtube.com:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The protonated intermediate is a resonance-stabilized cation.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate with a positive charge on the oxygen atom that originated from the water molecule.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the oxonium ion intermediate. This step regenerates the acid catalyst and yields the final product, the geminal diol (2-ethyl-2-methylbutane-1,1-diol).

Computational modeling of this pathway would involve locating the transition state for the nucleophilic attack, which is typically the rate-determining step, and calculating its energy relative to the reactants to determine the activation barrier. nsf.gov

A primary goal of reaction pathway modeling is the prediction of energy barriers and, consequently, the kinetics of a reaction. The activation energy (Ea) is the minimum energy required for a reaction to occur and is closely related to the enthalpy of activation (ΔH‡) in Transition State Theory. britannica.com Computational methods like DFT and more advanced ab initio techniques can be used to calculate these barriers with increasing accuracy. yorku.canih.gov

While specific kinetic data for this compound is scarce, data from related compounds can illustrate the types of energetic barriers involved in aldehyde reactions. For instance, studies on the hydrogenation of similar unsaturated aldehydes provide insights into the activation energies for the transformation of carbonyl groups.

The table below presents activation energy values for the consecutive hydrogenation of a related compound, 2-ethyl-2-hexenal. Such data is analogous to what could be computationally predicted for reactions involving this compound.

Table 1: Activation Energies for a Consecutive Hydrogenation Reaction of an Aldehyde
Reaction StepActivation Energy (kJ/mol)
Hydrogenation of C=C bond (2-ethyl-2-hexenal to 2-ethyl-hexanal)33.66
Hydrogenation of C=O bond (2-ethyl-hexanal to 2-ethyl-hexanol)58.39

Data sourced from a kinetic study on the hydrogenation of 2-ethyl-2-hexenal.

For this compound, computational chemists would model the specific reaction of interest, locate the transition state structure, and perform frequency calculations to confirm it is a true saddle point. The energy difference between this transition state and the initial reactants provides the activation barrier, which is a critical parameter for predicting the reaction rate.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a compound with a specific activity, which can include biological activity, toxicity, or chemical reactivity. manchester.ac.ukresearchgate.net While much of the QSAR work on aldehydes has focused on their toxicity, the same principles can be applied to predict their chemical reactivity. researchgate.net

A QSAR model for the chemical reactivity of this compound would be developed by first compiling a dataset of various aldehydes with experimentally determined rate constants for a particular reaction. Subsequently, a wide range of molecular descriptors would be calculated for each aldehyde in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.

The final step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a selection of these descriptors to the observed reactivity.

The table below illustrates the types of molecular descriptors that would be considered in developing a QSAR model for aldehyde reactivity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Aldehyde Reactivity
Descriptor ClassSpecific Descriptor ExampleProperty Encoded
ElectronicPartial charge on carbonyl carbonElectrophilicity of the reaction center
HOMO/LUMO energiesElectron-donating/accepting ability
StericMolecular volumeSize and bulk of the molecule
Sterimol parametersSteric hindrance around the functional group
TopologicalWiener indexMolecular branching and connectivity

For this compound, descriptors such as the partial positive charge on the carbonyl carbon, steric hindrance parameters related to the ethyl and methyl groups at the alpha-position, and electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would likely be important predictors of its reactivity in nucleophilic addition reactions. Once a robust QSAR model is developed and validated, it can be used to predict the reactivity of other aldehydes, including novel structures, without the need for experimental testing. It is important to note that no specific QSAR models for the chemical reactivity of this compound have been found in the reviewed literature.

Advanced Analytical Methodologies for 2 Ethyl 2 Methylbutanal in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry stands as a powerful and widely utilized technique for the trace analysis of volatile organic compounds like 2-ethyl-2-methylbutanal. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Optimization of Chromatographic Separation Conditions (e.g., Column Selection, Temperature Ramps)

The successful separation of this compound from other components within a complex matrix is critically dependent on the optimization of GC parameters.

Column Selection: The choice of the capillary column's stationary phase is paramount. For a volatile and moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, is often suitable. These phases separate analytes based on a combination of boiling point and dipole-dipole interactions. Non-polar phases, like those made of polydimethylsiloxane, separate primarily by boiling point and can also be effective. For resolving enantiomers of chiral aldehydes, specialized chiral columns containing cyclodextrin derivatives are necessary. The internal diameter (I.D.) and film thickness of the column also play crucial roles; a smaller I.D. (e.g., 0.25 mm) generally provides higher resolution, while a thicker film can increase retention of volatile analytes.

Temperature Ramps: Temperature programming is essential for achieving good peak shape and resolution, especially in complex mixtures with a wide range of boiling points. A typical temperature program starts at a relatively low initial oven temperature to allow for the trapping of volatile compounds at the head of the column. This is followed by a gradual increase in temperature (a ramp) to elute the analytes. The rate of this ramp is a critical parameter to optimize; a slower ramp rate can improve the separation of closely eluting peaks but will increase the analysis time. An approximation for the optimal temperature programming rate is 10°C per hold-up time of the system. For splitless injections, the initial oven temperature is often set 10-20°C below the boiling point of the sample solvent to facilitate the solvent effect, which helps in focusing the analytes into a narrow band.

ParameterRecommended Setting for this compound AnalysisRationale
Column Stationary Phase Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) or Chiral (e.g., cyclodextrin-based)Balances separation by boiling point and polarity. Chiral phase is required for enantiomeric separation.
Column Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity for most applications.
Film Thickness 0.25 - 1.0 µmThicker films increase retention of volatile compounds.
Initial Oven Temperature 40-60 °CAllows for efficient trapping of the volatile analyte at the column head.
Temperature Ramp Rate 5-15 °C/minProvides a balance between resolution and analysis time.
Final Temperature 200-250 °CEnsures elution of less volatile matrix components.

Detection and Quantification in Complex Sample Matrices

Detecting and quantifying this compound in complex matrices such as food, environmental, or biological samples presents challenges due to the presence of numerous interfering compounds. Mass spectrometry offers high selectivity, which is crucial in these situations. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to monitor only the specific ions characteristic of this compound, thereby significantly reducing background noise and improving the signal-to-noise ratio. For quantification, an internal standard, ideally a deuterated analog of this compound, should be used to compensate for any variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is well-suited for the analysis of volatile aldehydes, LC-MS becomes a valuable tool when dealing with their non-volatile derivatives. The inherent volatility of this compound makes its direct analysis by LC-MS challenging. Therefore, derivatization is a necessary step to convert it into a less volatile and more readily ionizable compound suitable for LC-MS analysis. This approach is particularly useful for samples in aqueous matrices where direct injection into a GC system can be problematic. The development of LC-MS methodologies has opened new avenues for the analysis of aldehydes, overcoming some of the limitations associated with GC-MS, such as the thermal lability of certain derivatives nih.gov.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its detectability by both GC-MS and LC-MS by introducing moieties that improve chromatographic behavior, increase ionization efficiency, and provide characteristic mass spectral fragmentation patterns.

Solid-Phase Analytical Derivatization (SPAD) for Carbonyl Compounds

Solid-Phase Analytical Derivatization (SPAD) is a technique where the derivatization reaction occurs on a solid support. This approach offers several advantages, including simplification of the sample preparation workflow, reduction of solvent consumption, and minimization of matrix effects. For carbonyl compounds like this compound, SPAD can be performed using a sorbent material coated with a derivatizing reagent. For instance, solid-phase microextraction (SPME) fibers can be coated with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) nih.govnih.gov. When the fiber is exposed to the sample (either directly or in the headspace), the aldehyde reacts with the reagent on the fiber. The resulting derivative is then thermally desorbed into the GC-MS for analysis. This on-fiber derivatization is an efficient and often automated way to perform SPAD copernicus.org.

Reagent Selection and Reaction Condition Optimization

The choice of derivatizing reagent and the optimization of reaction conditions are critical for achieving complete and reproducible derivatization.

Reagent Selection:

For GC-MS: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent for carbonyl compounds. It reacts with the aldehyde group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and providing a characteristic mass spectrum in MS analysis.

For LC-MS: 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with aldehydes to form 2,4-dinitrophenylhydrazones. These derivatives are colored, allowing for UV detection, and are also amenable to analysis by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) LC-MS researchgate.net. Other reagents designed to introduce a permanent charge, such as Girard's reagents, can significantly enhance ESI-MS sensitivity nih.gov.

Reaction Condition Optimization: The efficiency of the derivatization reaction is influenced by several factors that need to be optimized:

pH: The reaction of aldehydes with many derivatizing reagents, such as DNPH, is acid-catalyzed. The optimal pH for this reaction is typically around 4.0 nih.gov.

Temperature and Time: The reaction kinetics are dependent on temperature and time. For example, DNPH derivatization of acetaldehyde is complete in about 40 minutes at room temperature nih.gov. Optimization of these parameters ensures that the reaction goes to completion without the degradation of the analyte or the derivative.

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. For DNPH derivatization of acetaldehyde, an 80- to 100-fold molar excess has been found to be optimal nih.gov.

Derivatization ReagentTarget Analyte GroupAnalytical TechniqueKey Advantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyls (Aldehydes and Ketones)GC-MS, GC-ECDHigh sensitivity, stable derivatives, suitable for SPAD.
2,4-Dinitrophenylhydrazine (DNPH) Carbonyls (Aldehydes and Ketones)LC-MS, HPLC-UVStable derivatives, strong chromophore for UV detection.
Girard's Reagents (T and P) Carbonyls (Aldehydes and Ketones)LC-MSIntroduces a permanent positive charge, enhancing ESI sensitivity.

Chiral Analysis for Enantiomeric Purity Assessment

The presence of a chiral center at the C2 position of this compound necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. Chiral gas chromatography (GC) stands as the premier method for this purpose, offering high resolution and sensitivity for volatile compounds.

The separation of this compound enantiomers is typically achieved using capillary columns coated with a chiral stationary phase (CSP). Cyclodextrin derivatives, particularly substituted β-cyclodextrins, have proven to be highly effective CSPs for the resolution of a wide range of chiral compounds, including aldehydes. The underlying principle of separation involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times for the (R)- and (S)-enantiomers, enabling their separation.

Detailed research findings on the chiral separation of structurally similar branched-chain aldehydes indicate that the choice of the cyclodextrin derivative and the chromatographic conditions are critical for achieving optimal resolution. For instance, in the analysis of 2-methylbutanal, a related branched aldehyde, modified cyclodextrin stationary phases have demonstrated excellent enantioseparation.

Key Parameters for Chiral GC Method Development:

Chiral Stationary Phase: The type and degree of substitution on the cyclodextrin significantly influence enantioselectivity. Commonly used phases include permethylated, acetylated, or trifluoroacetylated β-cyclodextrins.

Column Dimensions: Narrow-bore capillary columns (e.g., 0.25 mm internal diameter) with a thin film of the stationary phase generally provide higher resolution.

Temperature Program: A carefully optimized temperature program is essential to ensure good peak shape and resolution within a reasonable analysis time.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.

Detector: A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For structural confirmation and enhanced selectivity, a mass spectrometer (MS) can be coupled with the GC system (GC-MS).

A hypothetical chiral GC method for the enantiomeric purity assessment of this compound is outlined in the table below, based on established methods for similar analytes.

ParameterCondition
ColumnChiraldex B-PM (Permethylated β-cyclodextrin)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 40°C (hold 2 min), ramp to 150°C at 3°C/min
Injector Temperature220°C
DetectorFID at 250°C
Injection Volume1 µL (split ratio 50:1)

Development of Orthogonal Analytical Techniques for Validation

Method validation is a critical component of analytical science, ensuring the reliability and accuracy of experimental data. The use of orthogonal analytical techniques, which employ fundamentally different separation and/or detection principles, provides a robust approach to method validation. For the quantitative analysis of this compound, a combination of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization can serve as an effective orthogonal strategy.

Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a primary technique for the quantification of volatile organic compounds like this compound. The separation is based on the compound's volatility and its interaction with the stationary phase. The FID provides a response that is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative detector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization:

As this compound lacks a strong chromophore, direct detection by UV is not feasible. Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry.

The separation in HPLC is based on the partitioning of the derivatized analyte between a liquid mobile phase and a solid stationary phase, a fundamentally different principle from the gas-phase separation in GC.

Validation through Orthogonal Comparison:

A comparative data table illustrating hypothetical validation results from these two orthogonal techniques is presented below.

Sample IDConcentration by GC-FID (mg/L)Concentration by HPLC-UV (mg/L)Relative Percent Difference (%)
RM-00152.351.80.96
RM-00275.176.2-1.45
RM-00398.997.51.43
RM-004124.5126.1-1.28

The development and application of these advanced analytical methodologies are essential for the rigorous scientific investigation of this compound, ensuring the reliability of data in research and development.

Role of 2 Ethyl 2 Methylbutanal in Complex Chemical Systems and Synthesis

Intermediate in Advanced Organic Synthesis

As a sterically hindered aldehyde, 2-ethyl-2-methylbutanal is a valuable precursor for the synthesis of complex organic molecules with specific stereochemical and structural features.

The synthesis of enantiomerically pure alcohols and amines is a cornerstone of modern medicinal chemistry and materials science. Due to the prochiral nature of its carbonyl group, this compound can be converted into chiral alcohols and amines through asymmetric synthesis methodologies.

The stereoselective reduction of α,α-disubstituted aldehydes like this compound to their corresponding chiral alcohols is a well-established transformation. This can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Similarly, the synthesis of stereochemically defined amines from this compound can be accomplished through asymmetric reductive amination. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ by a reducing agent in the presence of a chiral catalyst. Organocatalysis, employing chiral primary or secondary amines, has emerged as a powerful tool for the enantioselective α-functionalization of α-branched aldehydes, which can be adapted for the synthesis of chiral amines. nih.govnih.govresearchgate.netacs.org

TransformationProductKey Methodologies
Stereoselective ReductionChiral 2-ethyl-2-methyl-1-butanolAsymmetric hydrogenation, Chiral reducing agents
Asymmetric Reductive AminationChiral 2-ethyl-2-methylbutylamineOrganocatalysis, Transition-metal catalysis

The carbon skeleton of this compound can be extended to generate larger, highly branched hydrocarbons and their derivatives. These structures are of interest in various fields, including lubricants and materials science, due to their unique physical properties.

One common strategy for carbon-carbon bond formation is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.com This alkene can then be hydrogenated to the corresponding alkane. By choosing the appropriate ylide, a wide variety of branched hydrocarbons can be synthesized.

Grignard reactions and other organometallic additions to the carbonyl group of this compound provide another route to more complex structures. These reactions result in the formation of secondary alcohols, which can be further transformed through dehydration and hydrogenation to yield highly substituted alkanes.

Chemical Reactions within Industrial Processes (as an intermediate, not a product)

In industrial settings, this compound primarily serves as a transient intermediate in the production of other valuable chemicals. A significant application is its oxidation to 2-ethyl-2-methylbutanoic acid. This carboxylic acid and its derivatives have applications in the synthesis of herbicides and other agrochemicals. google.com The oxidation is typically carried out using common oxidizing agents.

The production of 2-ethyl-2-methylbutanoic acid from olefin precursors like 3-methyl-2-pentene often proceeds through the in-situ formation of this compound via hydroformylation, followed by immediate oxidation. google.com This integrated process is economically advantageous as it avoids the isolation of the intermediate aldehyde.

Industrial ProcessIntermediateFinal Product
OxidationThis compound2-Ethyl-2-methylbutanoic acid
Herbicide SynthesisThis compoundVarious agrochemicals

Catalytic Transformations Utilizing or Producing this compound

Catalysis plays a pivotal role in both the synthesis and subsequent reactions of this compound. The primary method for its industrial production is the hydroformylation (or oxo process) of C6 olefins, such as 2-methyl-1-pentene. google.comgoogle.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene, catalyzed by transition metal complexes, typically of rhodium or cobalt. The regioselectivity of the hydroformylation is a key challenge, as the addition can occur at either carbon of the double bond.

Conversely, this compound can be utilized in various catalytic transformations to produce other valuable compounds. As previously mentioned, its catalytic oxidation to 2-ethyl-2-methylbutanoic acid is a significant industrial process. Furthermore, catalytic reduction can yield 2-ethyl-2-methyl-1-butanol, a branched alcohol with potential applications as a solvent or chemical intermediate.

Intermediary in Biocatalytic Pathways (in vitro/non-human systems)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes such as alcohol dehydrogenases and transaminases are capable of transforming aldehydes like this compound with high stereoselectivity.

The enzymatic reduction of α,α-disubstituted aldehydes to their corresponding chiral alcohols can be achieved with high enantiopurity using alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms, utilize a cofactor such as NADH or NADPH to deliver a hydride to the carbonyl group. The stereochemical outcome of the reduction is determined by the specific ADH used, allowing for the selective synthesis of either the (R) or (S) enantiomer of the alcohol.

Similarly, transaminases can be employed for the asymmetric synthesis of chiral amines from this compound. In this process, the transaminase catalyzes the transfer of an amino group from an amino donor, such as isopropylamine, to the aldehyde. The high stereoselectivity of these enzymes often leads to the formation of a single enantiomer of the corresponding amine.

The enzymatic oxidation of this compound to 2-ethyl-2-methylbutanoic acid can be carried out by aldehyde dehydrogenases (ALDHs). These enzymes play a crucial role in detoxification pathways in living organisms by converting aldehydes to less reactive carboxylic acids. google.com The substrate specificity of ALDHs can vary, with some showing activity towards branched-chain aldehydes. google.com

Biocatalytic TransformationEnzyme ClassProduct
Asymmetric ReductionAlcohol Dehydrogenase (ADH)Chiral 2-ethyl-2-methyl-1-butanol
Asymmetric AminationTransaminase (TAm)Chiral 2-ethyl-2-methylbutylamine
OxidationAldehyde Dehydrogenase (ALDH)2-Ethyl-2-methylbutanoic acid

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing aldehydes like 2-ethyl-2-methylbutanal. mdpi.commdpi.com Future research is anticipated to concentrate on several key areas:

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts. Research into the enantioselective α-functionalization of α,α-disubstituted aldehydes using chiral organocatalysts is a promising avenue. acs.orgnih.gov These methods could lead to solvent-free or reduced-solvent processes with high yields and enantioselectivities, minimizing environmental impact. acs.orgnih.gov

Flow Chemistry: Continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of reactive intermediates.

In-depth Investigation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new transformations. Future research will likely focus on elucidating the intricate details of several key reactions:

Nucleophilic Addition Reactions: The carbonyl group of this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. smolecule.com Detailed mechanistic studies of reactions with common nucleophiles, such as Grignard reagents, are essential for controlling the formation of secondary alcohols. mt.comvapourtec.com Understanding the kinetics and thermodynamics of these additions will allow for more precise control over product distribution.

Oxidation Reactions: The oxidation of aldehydes to carboxylic acids is a common transformation. chemguide.co.uklibretexts.org Investigating the mechanism of this compound oxidation, whether through aerobic, anaerobic, or catalyst-mediated pathways, will provide insights into catalyst design and reaction optimization. researchgate.netnih.gov The study of multistep mechanisms on catalyst surfaces, for instance, can reveal the roles of different active sites and intermediates. researchgate.net

Aldol (B89426) and Condensation Reactions: While this compound lacks an α-hydrogen and thus cannot self-condense via a typical aldol reaction, it can participate in cross-aldol reactions. Mechanistic studies of such reactions, potentially catalyzed by peptides or other biomimetic catalysts, could open up new pathways for carbon-carbon bond formation. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, future research will likely leverage advanced computational modeling in the following ways:

Transition State Analysis: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of reactions involving this compound. This allows for the rationalization of observed stereoselectivities and the in-silico design of more effective catalysts. acs.org For instance, computational models can elucidate the interactions between an enamine intermediate, a catalyst, and a reactant to predict the most favorable reaction pathway. acs.org

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved synthetic routes. By modeling the interaction of this compound or its precursors with various catalytic systems, researchers can identify promising candidates before engaging in extensive experimental work. rsc.org

Reaction Kinetics and Thermodynamics: Computational models can provide valuable data on the kinetics and thermodynamics of reactions involving this compound. This information is crucial for process optimization and scaling up reactions from the laboratory to an industrial setting.

Exploration of Bio-Inspired Synthesis and Transformations

Nature provides a rich source of inspiration for the development of novel and efficient chemical transformations. Future research on this compound is expected to explore several bio-inspired avenues:

Enzyme Mimics: The development of synthetic catalysts that mimic the function of enzymes is a rapidly growing field. Bio-inspired metal-organic frameworks (MOFs) and other supramolecular structures can be designed to catalyze specific reactions with high efficiency and selectivity, similar to natural enzymes. acs.org These systems could be applied to the synthesis or transformation of this compound under mild conditions.

Peptide Catalysis: Short peptides have been shown to catalyze asymmetric reactions, such as aldol additions, with high enantioselectivity. nih.gov Investigating the use of peptide catalysts for reactions involving this compound could lead to the development of novel, biocompatible synthetic methods.

Metabolic Engineering: Advances in metabolic engineering allow for the design of microorganisms that can produce specific chemicals from simple feedstocks. While complex, the creation of a biosynthetic pathway for this compound in an engineered microorganism represents a long-term goal for sustainable production. mdpi.com

Integration of Analytical Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for process control, optimization, and safety. The integration of advanced analytical techniques into the study of reactions involving this compound is a key area for future research:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comhzdr.de This is particularly valuable for understanding the kinetics of fast or exothermic reactions, such as Grignard reactions used to synthesize the alcohol precursor to this compound. mt.comhzdr.de

Reaction Calorimetry: Monitoring the heat flow of a reaction provides crucial data for ensuring process safety, especially for highly exothermic processes. mt.com Real-time calorimetric data can be used to detect the onset of a reaction and to quantify the rate of heat release. hzdr.de

Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the progress of a reaction by tracking the molecular weights of the species present in the reaction mixture. This can provide valuable insights into reaction mechanisms and the formation of byproducts.

The following table provides a summary of the emerging research areas and the potential impacts of these future investigations.

Research AreaFocusPotential Impact
Novel and Sustainable Synthetic Routes Development of green and efficient synthesis methods using organocatalysis, biocatalysis, and flow chemistry.Reduced environmental impact, improved process safety and efficiency, and the use of renewable feedstocks.
In-depth Investigation of Complex Reaction Mechanisms Elucidation of the detailed pathways of nucleophilic addition, oxidation, and condensation reactions.Enhanced control over reaction outcomes, improved product yields and selectivity, and the development of novel transformations.
Advanced Computational Modeling for Predictive Chemistry Utilization of computational tools for transition state analysis, catalyst design, and prediction of reaction kinetics.Accelerated discovery of new catalysts and reaction conditions, reduced experimental costs, and a deeper fundamental understanding of reactivity.
Exploration of Bio-Inspired Synthesis and Transformations Application of enzyme mimics, peptide catalysts, and metabolic engineering for the synthesis and modification of the compound.Development of highly selective and sustainable chemical processes that operate under mild conditions.
Integration of Analytical Techniques for Real-time Monitoring of Reactions Use of in-situ spectroscopy, reaction calorimetry, and mass spectrometry for real-time process analysis.Improved process control and safety, faster reaction optimization, and a more detailed understanding of reaction dynamics.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-ethyl-2-methylbutanal, and how can reaction efficiency be optimized?

  • Answer: The compound is typically synthesized via acid-catalyzed aldol condensation or oxidation of secondary alcohols. For example, using sulfuric acid as a catalyst under reflux conditions can enhance reaction rates and yields . Optimization strategies include adjusting stoichiometric ratios, temperature control (e.g., 80–100°C), and solvent selection (e.g., polar aprotic solvents to stabilize intermediates). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer: Key techniques include:

  • NMR Spectroscopy : To confirm structural integrity (e.g., distinguishing aldehyde protons at ~9–10 ppm).
  • GC-MS : For purity assessment and identification of volatile byproducts .
  • FT-IR : To detect carbonyl stretching frequencies (~1720 cm⁻¹).
  • Boiling Point Analysis : Cross-referenced with NIST data ensures accuracy in physicochemical property validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Contradictions may arise from variations in experimental design (e.g., cell lines, concentrations). To address this:

  • Standardize Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
  • Control Experiments : Test derivatives under identical conditions to isolate structure-activity relationships .

Q. What strategies are effective in studying the stereochemical outcomes of this compound in asymmetric synthesis?

  • Answer:

  • Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in aldol reactions.
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states and optimize chiral environments .
  • Circular Dichroism (CD) : To confirm enantiomeric excess (ee) in synthesized products .

Q. How does the steric hindrance of the 2-ethyl-2-methyl moiety influence reactivity in nucleophilic addition reactions?

  • Answer: The bulky substituents reduce accessibility to the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using Grignard reagents or cyanide ions can quantify this effect. For example:

  • Comparative Kinetics : Measure reaction rates with less-hindered analogs (e.g., propanal) to isolate steric contributions.
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to minimize solvation and accentuate steric interactions .

Methodological Guidance

Q. What experimental designs are recommended for investigating metabolic pathways involving this compound in biological systems?

  • Answer:

  • Isotopic Labeling : Use ¹³C-labeled this compound to track incorporation into metabolites via LC-MS.
  • Enzyme Knockout Models : CRISPR/Cas9-modified cell lines can identify specific enzymes (e.g., aldehyde dehydrogenases) involved in detoxification .
  • In Silico Docking : Predict binding affinities with target enzymes using molecular dynamics simulations .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

  • Answer:

  • Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation.
  • Low-Temperature Storage : Keep at –20°C in amber vials to reduce photodegradation.
  • Periodic Purity Checks : Use GC or HPLC to monitor degradation products .

Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?

  • Answer:

  • Probit Analysis : To calculate LD₅₀/LC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare toxicity across concentrations and exposure durations.
  • Hill Slope Modeling : Assess cooperativity in receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.